CDK7 Inhibitory Potency (IC50) Comparison: THZ1-R vs. THZ1
THZ1-R exhibits an IC50 of 146 nM for CDK7 inhibition, which is approximately 45-fold weaker than the covalent inhibitor THZ1 (IC50 = 3.2 nM) [1].
| Evidence Dimension | CDK7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 146 nM |
| Comparator Or Baseline | THZ1: 3.2 nM |
| Quantified Difference | 45.6-fold (146 nM vs. 3.2 nM) |
| Conditions | Kinase activity assay (recombinant CDK7/cyclin H/MAT1 complex) |
Why This Matters
Quantifies the dramatic loss of potency when the covalent warhead is removed, justifying THZ1-R's use as a negative control.
- [1] MedChemExpress. THZ1-R product page. CAS No. 1621523-07-6. Retrieved 2026-04-19. View Source
